molecular formula C18H13Cl2NO4 B2900582 [5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 4-methoxybenzoate CAS No. 338777-01-8

[5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 4-methoxybenzoate

Cat. No.: B2900582
CAS No.: 338777-01-8
M. Wt: 378.21
InChI Key: GYUZSOWAQWLNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 4-methoxybenzoate is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorophenyl group, an oxazole ring, and a methoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 4-methoxybenzoate typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as a 3,4-dichlorophenyl-substituted nitrile oxide, with a suitable alkyne or alkene under controlled conditions.

    Esterification: The oxazole intermediate is then subjected to esterification with 4-methoxybenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the oxazole ring can yield various reduced derivatives, depending on the reagents and conditions used.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Products include 4-methoxybenzoic acid derivatives.

    Reduction: Products include reduced oxazole derivatives.

    Substitution: Products include substituted dichlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 4-methoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for understanding its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and dichlorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • [5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl benzoate
  • [5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 4-hydroxybenzoate
  • [5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 4-aminobenzoate

Uniqueness

Compared to similar compounds, [5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 4-methoxybenzoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a bioactive molecule and its utility in various applications.

Properties

IUPAC Name

[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO4/c1-23-14-5-2-11(3-6-14)18(22)24-10-13-9-17(25-21-13)12-4-7-15(19)16(20)8-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUZSOWAQWLNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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